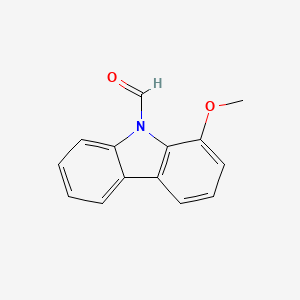

N-Formyl-1-methoxy-9H-carbazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Formyl-1-methoxy-9H-carbazole is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-Formyl-1-methoxy-9H-carbazole exhibits significant anticancer properties. For instance, studies have shown that derivatives of carbazole, including N-formyl compounds, can induce apoptosis in various cancer cell lines, such as HeLa and NCI-H520 cells. The compounds demonstrated a marked increase in apoptotic cell death compared to untreated controls, highlighting their potential as therapeutic agents against cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Carbazole derivatives have shown effectiveness against various bacterial and fungal strains. For example, synthesized carbazole derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing significant antimicrobial effects. These findings suggest that this compound could be explored further as a potential antimicrobial agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of carbazole derivatives, including this compound. These compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in in vitro models. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance neuroprotective efficacy, making them candidates for treating neurodegenerative diseases .

Building Block for Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis, particularly for developing new pharmaceutical compounds .

Functionalization Reactions

The compound can participate in functionalization reactions that yield derivatives with enhanced biological activity or novel properties. For instance, reactions involving N-formyl groups can lead to the formation of new pharmacologically active compounds through acylation and other transformations .

Organic Electronics

Carbazole derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of this compound may be exploited to enhance the performance of these devices .

Fluorescent Probes

Due to their fluorescent properties, carbazole derivatives are also utilized as fluorescent probes in bioimaging applications. The incorporation of the N-formyl group can modify the photophysical properties, making these compounds suitable for tracking biological processes in live cells .

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C14H11NO2 |

|---|---|

Molekulargewicht |

225.24 g/mol |

IUPAC-Name |

1-methoxycarbazole-9-carbaldehyde |

InChI |

InChI=1S/C14H11NO2/c1-17-13-8-4-6-11-10-5-2-3-7-12(10)15(9-16)14(11)13/h2-9H,1H3 |

InChI-Schlüssel |

SHWPRURFEQLSFV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1N(C3=CC=CC=C23)C=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.